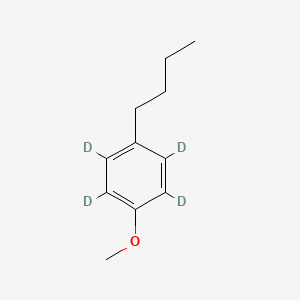
N4-Methylarabinocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Methylarabinocytidine is a nucleoside analog, specifically a derivative of cytidine. It is characterized by the presence of a methyl group at the N4 position of the cytidine molecule. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Methylarabinocytidine typically involves the methylation of cytidine at the N4 position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process. The reaction is usually carried out in an organic solvent, such as dimethylformamide or acetonitrile, at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can further enhance the production efficiency and scalability.
化学反应分析
Types of Reactions
N4-Methylarabinocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group at the N4 position can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophilic reagents, such as amines or thiols, are used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include various N4-methylcytosine derivatives, which can have different functional groups attached to the N4 position, depending on the specific reaction conditions and reagents used.
科学研究应用
N4-Methylarabinocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in modifying RNA and DNA structures, affecting gene expression and regulation.
Medicine: this compound has potential antiviral and anticancer properties, making it a candidate for drug development. It is particularly effective against DNA viruses, such as herpesviruses.
Industry: The compound is used in the production of antiviral drugs and as a research tool in the development of new therapeutic agents.
作用机制
N4-Methylarabinocytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression and disruption of viral replication. The compound is incorporated into the DNA or RNA of cells, where it interferes with normal base pairing and replication processes, ultimately leading to cell death or inhibition of viral replication.
相似化合物的比较
Similar Compounds
N4-Methylcytidine: Similar to N4-Methylarabinocytidine but lacks the arabinose sugar moiety.
N4,N4-Dimethylcytidine: Contains two methyl groups at the N4 position, leading to different chemical and biological properties.
N4-Allylcytidine: An analog with an allyl group at the N4 position, used for RNA labeling and chemical sequencing.
Uniqueness
This compound is unique due to its specific structure, which includes both the N4-methyl group and the arabinose sugar moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications. Its ability to inhibit DNA methyltransferases and its potential antiviral and anticancer activities further distinguish it from other similar compounds.
属性
分子式 |
C10H15N3O5 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7?,8-,9-/m1/s1 |
InChI 键 |
LZCNWAXLJWBRJE-ASDJZEQESA-N |
手性 SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
规范 SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-9-[(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)]-9H-purine](/img/structure/B15141137.png)




![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15141179.png)


![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141194.png)
![N-[4-[(E)-1-aminooxy-3-(2,5-dihydroxyphenyl)prop-2-enyl]phenyl]-2,5-dihydroxybenzamide](/img/structure/B15141201.png)



